Hdac6-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H14BrN3O2 |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
4-[(2-bromoacridin-9-yl)amino]-N-hydroxybenzamide |
InChI |
InChI=1S/C20H14BrN3O2/c21-13-7-10-18-16(11-13)19(15-3-1-2-4-17(15)23-18)22-14-8-5-12(6-9-14)20(25)24-26/h1-11,26H,(H,22,23)(H,24,25) |
InChI Key |
PESSDQDERPAVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)NC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Hdac6-IN-5: A Selective Inhibitor of Histone Deacetylase 6
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Hdac6-IN-5 (a designated placeholder for the selective HDAC6 inhibitor, NR-160). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical profile of this promising therapeutic agent. This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1][2]
Introduction to HDAC6 as a Therapeutic Target
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.[2] Beyond their epigenetic role, certain HDAC isoforms, such as HDAC6, are primarily located in the cytoplasm and deacetylate non-histone proteins.[2] HDAC6 is unique in that it possesses two catalytic domains and a zinc-finger ubiquitin-binding domain.[2] Its substrates include α-tubulin, HSP90, and cortactin, making it a key regulator of cellular processes like cell motility, protein degradation, and cell proliferation.[2] The dysregulation of HDAC6 has been linked to various cancers, making it an attractive target for therapeutic intervention.[2] Selective inhibition of HDAC6 is a promising strategy that may circumvent the toxicity associated with pan-HDAC inhibitors.[2]
Discovery of this compound (NR-160)
This compound (NR-160) was identified through a structure-activity relationship study of a series of tetrazole-based HDAC6 inhibitors.[1] The design and synthesis of a library of compounds led to the discovery of this compound as a hit compound with significant selectivity for HDAC6 over other HDAC isoforms.[1] A co-crystal structure of this compound complexed with HDAC6 revealed that the steric complementarity of its bifurcated capping group to the L1 and L2 loop pockets is a key determinant of its selectivity.[1]
Quantitative Biological Data
The inhibitory activity and selectivity of this compound were assessed through a series of in vitro assays. The quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| Isoform | IC50 (nM) |
| HDAC6 | 30 |
| HDAC1 | >1000 |
| HDAC2 | >1000 |
| HDAC3 | >1000 |
| HDAC8 | >1000 |
| (Data sourced from studies on NR-160)[1][3] |
Table 2: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | IC50 (µM) |
| TALL-1 | 49.4 |
| HSB-2 | 51.8 |
| MOLT-4 | 42.4 |
| Jurkat | 32.1 |
| HL-60 | 42.9 |
| SUP-B15 | 22.5 |
| K562 | 41.6 |
| (Data sourced from studies on NR-160)[3] |
Experimental Protocols
Synthesis of this compound (NR-160)
This compound was synthesized via a multicomponent reaction strategy. The general protocol is as follows:
-
Starting Materials: The synthesis begins with commercially available starting materials, including an appropriate amine, an isocyanide, a carboxylic acid, and a tetrazole-containing component.
-
Reaction Conditions: The components are combined in a suitable solvent, such as methanol, and stirred at room temperature for a specified period, typically 24-48 hours.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final compound.
-
Characterization: The structure and purity of this compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
HDAC Enzyme Inhibition Assay
The inhibitory activity of this compound against various HDAC isoforms was determined using a commercially available fluorometric assay kit.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate are diluted in assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO and then further diluted in assay buffer to achieve the desired final concentrations.
-
Assay Reaction: The HDAC enzyme, substrate, and test compound are incubated together in a 96-well plate at 37°C for a specified time.
-
Development: A developer solution is added to the wells to stop the enzymatic reaction and generate a fluorescent signal.
-
Data Analysis: The fluorescence is measured using a microplate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Western Blot Analysis for Protein Acetylation
The effect of this compound on the acetylation of α-tubulin was assessed by Western blotting.
-
Cell Culture and Treatment: Human cell lines (e.g., HL-60) are cultured to 70-80% confluency and then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Protein Extraction: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the selective inhibition of HDAC6. This leads to the hyperacetylation of its downstream substrates, most notably α-tubulin. The increased acetylation of α-tubulin disrupts microtubule dynamics, which can affect cell motility and division. While this compound shows low cytotoxicity as a single agent, it significantly enhances the apoptotic effects of the proteasome inhibitor bortezomib and chemotherapeutic agents like epirubicin and daunorubicin in leukemia cell lines.[1][3]
This compound (NR-160) Mechanism of Action
Caption: Synergistic pro-apoptotic effect of this compound and Bortezomib.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
This compound (NR-160) is a potent and selective inhibitor of HDAC6 with promising therapeutic potential, particularly in the context of combination therapies for cancer. Its well-defined mechanism of action, characterized by the induction of α-tubulin hyperacetylation, and its synergistic pro-apoptotic effects with established anticancer agents, underscore its value as a lead compound for further drug development. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to build upon in their exploration of HDAC6-targeted therapies.
References
- 1. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Hdac6-IN-5: An In-Depth Technical Guide on Biological Targets and Pathways of Selective HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Unlike other HDAC isoforms, HDAC6 is predominantly located in the cytoplasm and possesses unique structural features, including two catalytic domains and a zinc finger ubiquitin-binding domain.[1][2] This localization dictates its primary role in the deacetylation of non-histone proteins, thereby regulating a multitude of cellular processes. This technical guide provides a comprehensive overview of the biological targets and signaling pathways modulated by selective HDAC6 inhibitors. While information on a specific compound designated "Hdac6-IN-5" is not publicly available, this document will focus on the well-characterized mechanisms and effects of selective HDAC6 inhibitors as a class, providing a valuable resource for researchers in the field.
Core Biological Targets of HDAC6
HDAC6's primary function is the removal of acetyl groups from lysine residues on a variety of non-histone protein substrates.[3][4] Inhibition of HDAC6 leads to the hyperacetylation of these substrates, thereby modulating their function and downstream signaling. Key substrates include:
-
α-tubulin: A major component of microtubules, α-tubulin is a well-established substrate of HDAC6.[2][3] Deacetylation of α-tubulin by HDAC6 is crucial for microtubule dynamics, affecting processes such as cell migration and intracellular transport.[4][5] Inhibition of HDAC6 leads to α-tubulin hyperacetylation, which in turn impacts microtubule-dependent processes.
-
Hsp90 (Heat shock protein 90): This molecular chaperone is involved in the folding, stability, and activity of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[6] HDAC6-mediated deacetylation is required for the proper function of Hsp90.[6] Inhibition of HDAC6 disrupts the Hsp90 chaperone cycle, leading to the degradation of its client proteins.[6]
-
Cortactin: An actin-binding protein involved in the regulation of the actin cytoskeleton, cell motility, and invasion. HDAC6 deacetylates cortactin, and inhibition of this activity can impair cancer cell migration.[3][4]
-
Peroxiredoxins (PRXs): These are antioxidant enzymes that play a role in cellular responses to oxidative stress. HDAC6 has been shown to deacetylate peroxiredoxins.[5]
-
TAK1 (Transforming growth factor-β-activated kinase 1): A key kinase in inflammatory signaling pathways. HDAC6 can deacetylate TAK1, thereby modulating its activity.[7][8]
Signaling Pathways Modulated by HDAC6 Inhibition
By targeting the aforementioned proteins, selective HDAC6 inhibitors influence a wide array of signaling pathways critical in both normal physiology and disease states.
Cytoskeletal Dynamics and Cell Migration
HDAC6 plays a pivotal role in regulating cell motility through its deacetylation of α-tubulin and cortactin. Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which alters microtubule structure and function. This, in conjunction with effects on the actin cytoskeleton via cortactin, results in impaired cell migration and invasion, a key therapeutic goal in oncology.
Protein Quality Control and Degradation
HDAC6 is a key player in the cellular response to misfolded proteins. It possesses a ubiquitin-binding domain that allows it to recognize and bind to polyubiquitinated misfolded proteins.[2][5] HDAC6 then facilitates the transport of these protein aggregates to the aggresome, a perinuclear inclusion body, for subsequent degradation by autophagy.[5] Inhibition of HDAC6's deacetylase activity can impact this process.
Furthermore, by modulating Hsp90 activity, HDAC6 inhibitors can lead to the degradation of a host of oncogenic client proteins.[6]
Inflammatory Signaling
HDAC6 has been implicated in the regulation of inflammatory pathways. For instance, it can deacetylate and activate TAK1, a kinase that is upstream of the NF-κB and MAPK signaling pathways.[8] By inhibiting HDAC6, the activation of these pro-inflammatory pathways can be dampened. Inhibition of HDAC6 can also suppress NF-κB transcriptional activity by preventing its nuclear translocation.[2]
Cancer-Related Signaling Pathways
The influence of HDAC6 on various signaling pathways has significant implications for cancer biology. By affecting key proteins, HDAC6 inhibitors can modulate pathways such as:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Some client proteins of Hsp90 are components of this pathway.[6]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
p53 Signaling: HDAC6 can interact with and deacetylate the tumor suppressor p53.
Quantitative Data for Representative HDAC6 Inhibitors
The following table summarizes the in vitro inhibitory activity of several well-characterized selective HDAC6 inhibitors against various HDAC isoforms.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Reference(s) |
| Tubastatin A | 15.11 | >1000 | >1000 | >1000 | >1000 | [4] |
| Cmpd. 18 | 5.41 | 634.3 | - | - | >1000 | [4] |
| 5c | 150 | - | - | - | - | [9] |
| 5 (dual HDAC6/mTOR) | 56 | 359.4 | 374.3 | 414.1 | - | [1] |
| 10 (dual HDAC6/HSP90) | 4.56 | >1000 | - | >1000 | - | [1] |
Note: IC50 values can vary depending on the assay conditions. Data presented here are for comparative purposes.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize HDAC6 inhibitors.
In Vitro HDAC Inhibition Assay
This assay is used to determine the potency (e.g., IC50) of a compound against a specific HDAC isoform.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC6 enzyme is diluted to the desired concentration in assay buffer. A fluorogenic acetylated peptide substrate is also prepared in assay buffer.
-
Compound Dilution: The test inhibitor is serially diluted in DMSO and then further diluted in assay buffer.
-
Reaction Incubation: The HDAC6 enzyme is pre-incubated with the test inhibitor for a defined period at room temperature or 37°C.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction. The reaction is allowed to proceed for a set time.
-
Development: A developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore, is added to stop the reaction and generate a fluorescent signal.
-
Signal Detection: The fluorescence intensity is measured using a plate reader. The IC50 value is calculated by plotting the fluorescence signal against the inhibitor concentration.
Western Blot Analysis of Protein Acetylation
This technique is used to assess the effect of an HDAC6 inhibitor on the acetylation status of its target proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with various concentrations of the HDAC6 inhibitor or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and HDAC inhibitors to preserve the protein acetylation state.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the acetylated form of the protein of interest (e.g., anti-acetyl-α-tubulin) or the total protein as a loading control (e.g., anti-α-tubulin, anti-GAPDH).
-
Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of an HDAC6 inhibitor on cell motility.
Methodology:
-
Cell Seeding: Cells are seeded in a culture plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated in media containing the HDAC6 inhibitor or a vehicle control.
-
Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: The rate of wound closure is measured and compared between the treated and control groups to determine the effect of the inhibitor on cell migration.
Conclusion
Selective inhibitors of HDAC6 represent a promising class of therapeutic agents with diverse potential applications. Their mechanism of action, centered on the modulation of non-histone protein acetylation, distinguishes them from pan-HDAC inhibitors and offers the potential for improved therapeutic windows. A thorough understanding of their biological targets and the signaling pathways they modulate is essential for the continued development and clinical translation of these compounds. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation of novel HDAC6 inhibitors.
References
- 1. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 - Wikipedia [en.wikipedia.org]
- 8. HDAC6-dependent deacetylation of TAK1 enhances sIL-6R release to promote macrophage M2 polarization in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Hdac6 Inhibition and Its Effect on Tubulin Acetylation: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Histone Deacetylase 6 (HDAC6) in tubulin acetylation and the consequences of its inhibition. While specific data for a compound designated "Hdac6-IN-5" is not publicly available, this document will focus on the well-established principles of HDAC6 inhibition, using data from prominent and well-characterized HDAC6 inhibitors to illustrate the core concepts of mechanism, experimental validation, and downstream cellular effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important therapeutic target.
Introduction to HDAC6 and Tubulin Acetylation
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression and various cellular processes.[1][2] HDAC6 is a unique member of the class IIb HDAC family, primarily localized in the cytoplasm.[3][4] A key non-histone substrate of HDAC6 is α-tubulin, a major component of microtubules.[3][5][6]
Microtubules are dynamic cytoskeletal polymers essential for cell structure, intracellular transport, and cell division. The acetylation of α-tubulin at lysine 40 (K40) is a critical post-translational modification that is generally associated with stable microtubules.[6][7][8] HDAC6 specifically deacetylates this residue, thereby regulating microtubule stability and dynamics.[5][9] Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin (hyperacetylation), which has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[7][10]
Mechanism of Action: HDAC6 Inhibition and Increased Tubulin Acetylation
The primary mechanism by which HDAC6 inhibitors increase tubulin acetylation is through direct blockade of the enzyme's catalytic activity. HDAC6 possesses two catalytic domains, with the second domain (CD2) being primarily responsible for tubulin deacetylation.[11] Small molecule inhibitors typically bind to the zinc-finger catalytic domain of HDAC6, preventing it from removing the acetyl group from α-tubulin K40.[2] This leads to a shift in the equilibrium between acetylation and deacetylation, resulting in a net increase in the level of acetylated tubulin.[5][6]
The increased acetylation of tubulin enhances microtubule stability and influences the binding of microtubule-associated proteins (MAPs) and motor proteins like kinesin and dynein, thereby affecting intracellular transport.[7][12]
Quantitative Data on Tubulin Acetylation Following HDAC6 Inhibition
The following tables summarize quantitative data from various studies on the effects of different HDAC6 inhibitors on tubulin acetylation levels.
Table 1: In Vitro Efficacy of HDAC6 Inhibitors
| Compound | Assay System | IC50 (nM) | Reference |
| Trichostatin A (TSA) | Fluorometric assay | 0.16 | [13] |
| SAHA (Vorinostat) | Fluorometric assay | 3.8 | [13] |
| Nexturastat A | Fluorometric assay | 2.9 | [13] |
Table 2: Cellular Tubulin Acetylation in Response to HDAC6 Inhibitors
| Compound | Cell Line | Concentration | Duration of Treatment | Fold Increase in Acetylated Tubulin (approx.) | Reference |
| Tubastatin A | Dissociated SCG cultures | 1 µM | 24 h | Not specified, but significant increase observed | [7] |
| T-3796106 | Dissociated SCG cultures | 100 nM | 24 h | Not specified, but significant increase observed | [7] |
| T-3793168 | Dissociated SCG cultures | 250 nM | 24 h | Not specified, but significant increase observed | [7] |
| Trichostatin A (TSA) | WT cells | 100 nM - 5 µM | Not specified | Dose-dependent increase | [12] |
| Tubacin | WT cells | Not specified | Not specified | Significant increase | [12] |
Experimental Protocols
Western Blotting for Quantifying Tubulin Acetylation
This protocol is a standard method for determining the relative amount of acetylated tubulin in cell lysates.
-
Cell Lysis:
-
Treat cells with the HDAC6 inhibitor of interest at various concentrations and for desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., anti-Ac-Tubulin, clone 6-11B-1) overnight at 4°C.
-
Incubate with a primary antibody for total α-tubulin or β-actin as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the acetylated tubulin signal to the loading control.
-
Immunofluorescence for Visualizing Tubulin Acetylation
This protocol allows for the visualization of acetylated microtubules within cells.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with the HDAC6 inhibitor.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with the primary antibody against acetylated α-tubulin for 1 hour.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Visualizations
Signaling Pathway of HDAC6-Mediated Tubulin Deacetylation
Caption: HDAC6 signaling pathway for tubulin deacetylation.
Experimental Workflow for Assessing HDAC6 Inhibitor Efficacy
Caption: Workflow for evaluating HDAC6 inhibitor effects.
Conclusion
Inhibition of HDAC6 is a promising therapeutic strategy that leads to a significant increase in tubulin acetylation. This post-translational modification is associated with enhanced microtubule stability and has profound effects on cellular processes such as intracellular transport and cell motility. The experimental protocols and data presented in this guide provide a framework for the investigation of novel HDAC6 inhibitors and their impact on tubulin dynamics. Further research into the nuanced roles of HDAC6 and the downstream consequences of its inhibition will continue to be a vibrant area of study with significant potential for the development of new therapeutics.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New HDAC6-mediated deacetylation sites of tubulin in the mouse brain identified by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. pnas.org [pnas.org]
- 11. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Depth Pharmacology of Hdac6-IN-5: A Technical Guide for Researchers
An overview of Hdac6-IN-5, a potent and selective histone deacetylase 6 (HDAC6) inhibitor with multi-target activity, positioned as a promising therapeutic candidate for Alzheimer's disease.
This compound, also identified as compound 6a in primary literature, is an acridine-based derivative designed as a multi-target agent to address the complex pathology of Alzheimer's disease. It exhibits potent and selective inhibition of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase primarily located in the cytoplasm. Beyond its primary target, this compound also demonstrates inhibitory activity against acetylcholinesterase (AChE) and the aggregation of β-amyloid (Aβ) peptides, two other key pathological hallmarks of Alzheimer's disease.
Core Pharmacological Profile
This compound has been characterized through a series of in vitro assays to determine its potency and selectivity. The quantitative data from these evaluations are summarized below.
| Target Enzyme/Process | IC50 (nM) | Notes |
| HDAC1 | >10000 | Weak inhibition |
| HDAC2 | >10000 | Weak inhibition |
| HDAC3 | >10000 | Weak inhibition |
| HDAC4 | 200 | Moderate inhibition |
| HDAC5 | 180 | Moderate inhibition |
| HDAC6 | 26 | Potent and primary target |
| HDAC7 | 210 | Moderate inhibition |
| HDAC8 | >10000 | Weak inhibition |
| HDAC9 | 230 | Moderate inhibition |
| HDAC10 | 550 | Moderate inhibition |
| HDAC11 | >10000 | Weak inhibition |
| Acetylcholinesterase (AChE) | 880 | Dual-target activity |
| β-Amyloid (Aβ) Aggregation | 1100 | Dual-target activity |
| β-Amyloid (Aβ) Disaggregation | 70% at 20 µM | Demonstrates ability to disrupt existing aggregates |
Data synthesized from Tseng et al., 2020.
Mechanism of Action and Signaling Pathways
HDAC6 is a unique deacetylase that primarily targets non-histone proteins in the cytoplasm. Its substrates are involved in crucial cellular processes that are dysregulated in Alzheimer's disease. The therapeutic rationale for inhibiting HDAC6 with this compound is based on modulating these pathways.
Tau Pathology and Microtubule Stability
In Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs). This leads to microtubule instability and impaired axonal transport. HDAC6 deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 by this compound is expected to increase α-tubulin acetylation, thereby stabilizing microtubules and restoring axonal transport, which is crucial for neuronal health and function.
Methodological & Application
Application Notes and Protocols for Hdac6-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-5 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a unique class IIb histone deacetylase primarily localized in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones, HDAC6 has a distinct set of non-histone substrates, making it a compelling target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2][3] Its inhibition leads to the hyperacetylation of substrates such as α-tubulin and Hsp90, affecting key cellular processes like cell motility, protein quality control, and signaling pathways.[2][4][5][6]
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for treatment, viability assays, and analysis of downstream effects.
Chemical Properties and Mechanism of Action
This compound, as a selective HDAC6 inhibitor, is presumed to contain a zinc-binding group that chelates the zinc ion in the catalytic domain of HDAC6, thereby blocking its deacetylase activity.[7][8] This inhibition is expected to be highly selective for HDAC6 over other HDAC isoforms, minimizing off-target effects.
Mechanism of Action:
The primary mechanism of action of this compound is the inhibition of HDAC6's deacetylase activity. This leads to an accumulation of acetylated forms of its key cytoplasmic substrates:
-
α-tubulin: Hyperacetylation of α-tubulin affects microtubule stability and dynamics, which can impede cell migration and division.[1][4][8]
-
Hsp90 (Heat shock protein 90): Increased acetylation of Hsp90 disrupts its chaperone function, leading to the misfolding and subsequent degradation of its client proteins, many of which are oncoproteins.[4][6][9]
-
Cortactin: Hyperacetylation of cortactin can regulate its interaction with F-actin, thereby influencing cell motility.[2]
By modulating the acetylation status of these and other proteins, this compound can influence various signaling pathways and cellular processes.
Signaling Pathways Affected by HDAC6 Inhibition
Inhibition of HDAC6 by this compound can impact several critical signaling pathways. The diagram below illustrates the central role of HDAC6 and the consequences of its inhibition.
Caption: this compound inhibits HDAC6, leading to hyperacetylation of its substrates and impacting downstream cellular processes.
Experimental Protocols
1. Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution of this compound in an appropriate solvent, which can then be diluted to the desired final concentration in cell culture media.
| Parameter | Recommendation |
| Solvent | DMSO (Dimethyl sulfoxide) |
| Stock Concentration | 10 mM |
| Storage | -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
Protocol:
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve a 10 mM stock solution.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Dispense into single-use aliquots and store at -20°C or -80°C.
2. Cell Culture Treatment with this compound
The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 value for the specific cell line.
| Parameter | General Recommendation |
| Cell Seeding Density | Dependent on cell line proliferation rate; aim for 50-70% confluency at the time of treatment. |
| Treatment Concentration Range | 10 nM - 10 µM (based on typical HDAC6 inhibitors)[10] |
| Incubation Time | 24 - 72 hours, depending on the assay. |
| Control | Vehicle control (DMSO) at the same final concentration as the highest this compound treatment. |
Protocol:
-
Plate cells in appropriate culture vessels and allow them to adhere and resume logarithmic growth (typically 24 hours).
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
3. Cell Viability and Proliferation Assays
To assess the cytotoxic or cytostatic effects of this compound, standard viability and proliferation assays can be employed.
| Assay | Principle |
| MTT/XTT Assay | Measures metabolic activity, reflecting the number of viable cells. |
| Trypan Blue Exclusion | Distinguishes between viable and non-viable cells based on membrane integrity. |
| Crystal Violet Staining | Stains the DNA of adherent cells, providing a measure of cell biomass.[11] |
Protocol (MTT Assay Example):
-
Plate cells in a 96-well plate and treat with a range of this compound concentrations as described above.
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
4. Western Blot Analysis of Protein Acetylation
Western blotting is a key method to confirm the on-target activity of this compound by detecting the hyperacetylation of its substrates.
| Target Protein | Antibody Information | Expected Result with this compound |
| Acetylated-α-tubulin (Lys40) | Commercially available | Increased signal intensity |
| Total α-tubulin | Commercially available | Loading control; no expected change |
| Acetylated-Hsp90 | Commercially available | Increased signal intensity |
| Total Hsp90 | Commercially available | Loading control; no expected change |
| HDAC6 | Commercially available | Loading control; no expected change |
| GAPDH/β-actin | Commercially available | Loading control; no expected change |
Protocol:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like TSA or sodium butyrate) to preserve the acetylation state.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against acetylated-α-tubulin, total α-tubulin, and other targets of interest.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to the loading control.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing the effects of this compound in cell culture.
Quantitative Data Summary
The following table summarizes recommended starting concentrations and incubation times for various experiments. These values should be optimized for each specific cell line and experimental setup.
| Experiment | Parameter | Recommended Range |
| IC50 Determination | Concentration Range | 10 nM - 10 µM |
| Incubation Time | 48 - 72 hours | |
| Western Blot for Acetylation | Concentration | 1 - 5 x IC50 value |
| Incubation Time | 12 - 24 hours | |
| Cell Migration Assay | Concentration | 0.5 - 2 x IC50 value |
| Incubation Time | 24 - 48 hours | |
| Apoptosis Assay | Concentration | 1 - 10 x IC50 value |
| Incubation Time | 24 - 72 hours |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability | Concentration too low; Incubation time too short; Cell line is resistant. | Increase concentration and/or incubation time; Use a sensitive positive control cell line. |
| No increase in tubulin acetylation | Ineffective concentration; Problems with Western blot protocol. | Increase this compound concentration; Ensure lysis buffer contains HDAC inhibitors; Use a positive control inhibitor like Tubastatin A. |
| Compound precipitation in media | Poor solubility at final concentration. | Ensure the final DMSO concentration is below 0.5%; Prepare fresh dilutions for each experiment. |
Disclaimer: This guide provides general recommendations. All protocols should be optimized for the specific experimental conditions and cell lines used. Always refer to the manufacturer's specific instructions for this compound.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. HDAC6 (D2E5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining with Hdac6-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction.[1][2][3] Unlike other HDACs, HDAC6's primary substrates are non-histone proteins such as α-tubulin, cortactin, and Hsp90.[4][5] Its role in deacetylating α-tubulin is critical for regulating microtubule dynamics, which are essential for cell migration and division.[6][7] The dysregulation of HDAC6 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[4][7]
Hdac6-IN-5 is a novel, selective inhibitor of HDAC6. These application notes provide a detailed protocol for its use in immunofluorescence (IF) staining to investigate the effects of HDAC6 inhibition on cellular processes. Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of specific proteins, and in this context, it can be used to observe changes in α-tubulin acetylation and other downstream effects of this compound treatment.
Quantitative Data Summary
Effective analysis of immunofluorescence data relies on robust quantification. The following table provides a template for summarizing quantitative data from experiments using this compound.
| Treatment Group | Mean Fluorescence Intensity (MFI) of Acetylated α-tubulin (± SEM) | Percentage of Cells with Increased Acetylated α-tubulin | Subcellular Localization of HDAC6 (Cytoplasmic/Nuclear Ratio) | Notes |
| Vehicle Control | Data | Data | Data | Baseline measurements |
| This compound (Low Dose) | Data | Data | Data | Dose-dependent effects |
| This compound (High Dose) | Data | Data | Data | Dose-dependent effects |
| Positive Control (e.g., Tubastatin A) | Data | Data | Data | Comparison to a known HDAC6 inhibitor |
Signaling Pathway
HDAC6 is a key regulator of multiple signaling pathways. One of its central roles is the deacetylation of α-tubulin, which impacts microtubule stability and dynamics. Inhibition of HDAC6 by this compound is expected to increase the acetylation of α-tubulin, leading to stabilized microtubules. This can affect various downstream processes, including cell motility and protein trafficking. The diagram below illustrates this fundamental pathway.
Caption: Inhibition of HDAC6 by this compound blocks the deacetylation of α-tubulin.
Experimental Protocols
Immunofluorescence Staining Workflow
The following diagram outlines the key steps in the immunofluorescence staining protocol after treating cells with this compound.
Caption: A stepwise workflow for immunofluorescence staining of cells.
Detailed Immunofluorescence Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials:
-
Cells of interest cultured on glass coverslips or chamber slides
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody Dilution Buffer: 1% BSA in PBS
-
Primary antibodies (e.g., rabbit anti-acetylated α-tubulin, mouse anti-HDAC6)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips or chamber slides and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.[8]
-
Aspirate the fixation buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Blocking:
-
Add Blocking Buffer (5% BSA in PBS) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentration in Primary Antibody Dilution Buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Primary Antibody Dilution Buffer.
-
Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.[4]
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate the cells with a nuclear counterstain such as DAPI for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using a drop of mounting medium.
-
Seal the edges of the coverslips with clear nail polish to prevent drying.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Acquire images using consistent settings for all experimental groups to allow for accurate quantitative comparison.
-
Conclusion
This compound presents a valuable tool for investigating the cellular functions of HDAC6. The protocols and guidelines provided here offer a framework for utilizing this inhibitor in immunofluorescence studies. By visualizing the effects of this compound on α-tubulin acetylation and other cellular markers, researchers can gain deeper insights into the therapeutic potential of targeting HDAC6 in various disease models. Careful optimization of the provided protocols for specific experimental systems will be key to obtaining high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of CD133 by HDAC6 Promotes β-Catenin Signaling to Suppress Cancer Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 (D2E5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC6 - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HDAC6 Monoclonal Antibody (OTI4C5) (MA5-25317) [thermofisher.com]
Application Notes and Protocols for Hdac6-IN-5 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hdac6-IN-5, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), in high-throughput screening (HTS) assays. Detailed protocols for both biochemical and cell-based assays are outlined to facilitate the discovery and characterization of novel HDAC6 inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the acridine-based class of compounds. It has demonstrated potent inhibitory activity against HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. HDAC6 is a key regulator of various cellular processes, including cell motility, protein degradation, and stress responses, through its deacetylation of non-histone protein substrates such as α-tubulin and cortactin. Dysregulation of HDAC6 activity has been implicated in the pathogenesis of cancer, neurodegenerative diseases, and inflammatory disorders, making it an attractive therapeutic target. This compound serves as a valuable tool for studying the biological functions of HDAC6 and for identifying novel therapeutic agents targeting this enzyme.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized using in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound and provides a comparison with other common HDAC inhibitors.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | >10000 | >10000 | >10000 | 26 | >10000 | >384-fold |
| Tubastatin A | 1230 | - | - | 4 | - | 307.5-fold |
| Ricolinostat | 21 | 29 | 16 | 5 | 196 | 4.2-fold |
| Vorinostat (SAHA) | 31 | 45 | 63 | 31 | 240 | 1-fold |
Data for this compound is based on the findings of Tseng et al., 2020. Data for other inhibitors is provided for comparative purposes. The selectivity index is calculated by dividing the IC50 value for HDAC1 by the IC50 value for HDAC6.
Signaling Pathway of HDAC6
HDAC6 plays a crucial role in multiple signaling pathways by deacetylating a variety of non-histone protein substrates. The diagram below illustrates some of the key pathways influenced by HDAC6 activity. Inhibition of HDAC6 by this compound can modulate these pathways, leading to various cellular effects.
Caption: Key signaling pathways modulated by HDAC6.
Experimental Protocols
Biochemical High-Throughput Screening Assay for this compound (Fluorogenic)
This protocol describes a fluorogenic in vitro assay suitable for high-throughput screening to identify and characterize inhibitors of HDAC6. The assay is based on the deacetylation of a fluorogenic substrate by HDAC6, followed by the development of a fluorescent signal.
Experimental Workflow:
Caption: Workflow for a fluorogenic HDAC6 HTS assay.
Materials and Reagents:
-
HDAC6 Enzyme: Recombinant human HDAC6 (e.g., BPS Bioscience, Cat. No. 50056).
-
Fluorogenic Substrate: Boc-Lys(Ac)-AMC (e.g., Bachem, Cat. No. I-1975).
-
Developer: Trypsin (e.g., Sigma-Aldrich, Cat. No. T1426).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.
-
HDAC Inhibitor (Control): Trichostatin A (TSA) (e.g., Sigma-Aldrich, Cat. No. T8552).
-
This compound: Synthesized as described by Tseng et al., 2020 or commercially available.
-
Microplates: 384-well, black, flat-bottom plates (e.g., Corning, Cat. No. 3571).
-
Plate Reader: Fluorometric plate reader with excitation at 350-380 nm and emission at 440-460 nm.
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound and any test compounds in 100% DMSO.
-
Create a serial dilution of the compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
Include wells with a known HDAC inhibitor like Trichostatin A as a positive control for inhibition.
-
Prepare "no enzyme" control wells containing only assay buffer and substrate for background fluorescence measurement.
-
-
Enzyme Addition:
-
Dilute the HDAC6 enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 10 µL of the diluted HDAC6 enzyme solution to each well, except for the "no enzyme" control wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate for 15 minutes at 37°C to allow the compounds to interact with the enzyme.
-
-
Substrate Addition:
-
Prepare the fluorogenic substrate solution in assay buffer.
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 60 minutes. The incubation time may be optimized based on the enzyme concentration and desired signal window.
-
-
Signal Development:
-
Prepare the developer solution (Trypsin) in assay buffer.
-
Add 10 µL of the developer solution to each well to stop the HDAC6 reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at room temperature for 15-20 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 360 nm and emission at approximately 460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value for this compound and test compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based High-Content Screening (HCS) Assay for HDAC6 Activity
This protocol describes a cell-based HCS assay to measure the inhibition of HDAC6 in a cellular context by quantifying the acetylation of its primary substrate, α-tubulin.
Experimental Workflow:
Caption: Workflow for a cell-based HCS assay for HDAC6 activity.
Materials and Reagents:
-
Cell Line: A suitable human cell line with detectable levels of acetylated α-tubulin (e.g., HeLa, A549).
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound and Test Compounds.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-acetylated α-tubulin antibody (e.g., Sigma-Aldrich, Cat. No. T7451).
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (e.g., Thermo Fisher Scientific, Cat. No. A-11001).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Microplates: 96- or 384-well, black, clear-bottom imaging plates.
-
High-Content Imaging System.
Protocol:
-
Cell Seeding:
-
Seed the cells into the wells of the imaging plates at a density that will result in a sub-confluent monolayer at the time of analysis.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds. Include DMSO-treated wells as a negative control.
-
Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C.
-
-
Cell Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 5% BSA for 1 hour.
-
Incubate with the primary antibody against acetylated α-tubulin diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells extensively with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a high-content imaging system. Capture images in the DAPI and FITC (for Alexa Fluor 488) channels.
-
Use image analysis software to identify individual cells based on the DAPI nuclear stain.
-
Quantify the mean fluorescence intensity of the acetylated α-tubulin staining in the cytoplasm of each cell.
-
Calculate the average fluorescence intensity per well and determine the dose-dependent increase in α-tubulin acetylation for this compound and test compounds.
-
Assay Performance Metrics
For a robust and reliable HTS assay, it is crucial to determine key performance parameters.
-
Z'-factor: This parameter is a measure of the statistical effect size and is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
-
Z' = 1 - (3σp + 3σn) / |µp - µn|
-
-
Signal-to-Background (S/B) Ratio: This ratio indicates the separation between the maximum signal (positive control) and the background noise (negative control). A higher S/B ratio is desirable.
-
S/B = µp / µn
-
Researchers should perform validation experiments to determine these parameters for their specific assay conditions to ensure the reliability of the screening data.
Conclusion
This compound is a potent and selective tool for investigating the biological roles of HDAC6. The provided protocols for biochemical and cell-based high-throughput screening assays offer robust methods for identifying and characterizing novel HDAC6 inhibitors. Careful optimization of assay conditions and validation of performance metrics are essential for the successful implementation of these assays in drug discovery programs.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hdac6-IN-5
Welcome to the technical support center for Hdac6-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known molecular targets?
This compound is a potent, brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6) with a reported IC50 of 0.025 µM. However, it is important to note that this compound is a multi-target agent and has been shown to inhibit other proteins, which may lead to off-target effects in your experiments.[1][2] Its known targets and their respective potencies are summarized in the table below.
Table 1: Known Molecular Targets of this compound
| Target | IC50 (µM) | Target Class | Potential Phenotype |
| HDAC6 | 0.025 | Histone Deacetylase | Increased α-tubulin acetylation, altered cell motility |
| Acetylcholinesterase (AChE) | 0.72 | Hydrolase | Cholinergic signaling disruption, potential neurotoxicity |
| β-Amyloid (Aβ₁₋₄₂) Aggregation | 3.0 | Protein Aggregation | Inhibition of amyloid plaque formation |
Q2: Does this compound inhibit other HDAC isoforms?
Currently, a comprehensive selectivity panel detailing the activity of this compound against other HDAC isoforms (e.g., Class I HDACs like HDAC1, HDAC2, HDAC3, or other Class IIb HDACs like HDAC10) is not publicly available. However, researchers should be aware that many HDAC6 inhibitors, particularly those with a hydroxamate zinc-binding group, can exhibit activity against other HDACs.[3][4] For example, some selective HDAC6 inhibitors have been shown to inhibit HDAC8, and pan-HDAC inhibitors often affect multiple isoforms.[5][6] Therefore, the possibility of off-target inhibition of other HDACs should be considered when interpreting unexpected phenotypes, such as changes in histone acetylation or gene expression.
Table 2: Example Selectivity of Other Known HDAC6 Inhibitors
| Inhibitor | HDAC6 IC50 | Selectivity vs. HDAC1 | Selectivity vs. HDAC8 | Notes |
| Tubastatin A | 15 nM | ~1000-fold | ~57-fold | Highly selective, but shows some activity against HDAC8.[4] |
| Ricolinostat (ACY-1215) | 5 nM | >10-fold vs Class I | Slight activity | Selective for HDAC6 over Class I HDACs.[4] |
| Citarinostat (ACY-241) | 2.6 nM | 13 to 18-fold vs HDAC1-3 | Not specified | Orally available selective HDAC6 inhibitor.[4] |
| Nexturastat A | 5 nM | >190-fold vs other HDACs | Not specified | Potent and selective HDAC6 inhibitor.[4] |
| Note: This table is for contextual purposes only and does not represent the selectivity profile of this compound. |
Troubleshooting Guides
This section addresses specific unexpected experimental outcomes and provides guidance on how to determine if they are related to off-target effects of this compound.
References
- 1. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. mybiosource.com [mybiosource.com]
Technical Support Center: Hdac6-IN-5 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the in vivo use of Hdac6-IN-5, a selective HDAC6 inhibitor. The guidance provided is based on general principles for selective HDAC6 inhibitors and may need to be adapted based on compound-specific data.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a selective HDAC6 inhibitor like this compound over a pan-HDAC inhibitor?
A1: Selective HDAC6 inhibitors are designed to offer a better safety profile compared to pan-HDAC inhibitors.[1][2][3] Pan-HDAC inhibitors can cause a range of toxicities, including myelosuppression, diarrhea, and cardiac effects, due to their broad activity against multiple HDAC isoforms.[4] By specifically targeting HDAC6, which is primarily a cytoplasmic enzyme involved in deacetylating non-histone proteins like α-tubulin and Hsp90, this compound aims to minimize the side effects associated with the inhibition of nuclear, histone-modifying HDACs.[1][5] The observation that HDAC6 knockout mice are viable suggests that specific inhibition of HDAC6 may be better tolerated than broader HDAC inhibition.[1]
Q2: What are the potential on-target and off-target toxicities of a selective HDAC6 inhibitor?
A2: While designed for selectivity, high concentrations of selective HDAC6 inhibitors may lead to off-target effects by inhibiting other HDAC isoforms.[5] Potential on-target toxicities could theoretically arise from the primary mechanism of action, such as alterations in microtubule dynamics or protein quality control. However, selective HDAC6 inhibitors like ACY-1215 (ricolinostat) have shown a favorable safety profile in clinical trials, with common adverse events being mild and including diarrhea, nausea, and fatigue.[6][7] A known off-target effect for some hydroxamic acid-based HDAC inhibitors is the inhibition of metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[8] Researchers should carefully characterize the selectivity profile of this compound to anticipate potential off-target liabilities.
Q3: How can I optimize the formulation of this compound for in vivo studies to minimize toxicity?
A3: Proper formulation is critical for ensuring bioavailability and minimizing local and systemic toxicity. The choice of vehicle should be based on the physicochemical properties of this compound. Common vehicles for in vivo studies include aqueous solutions with cyclodextrins to improve solubility, or suspensions in vehicles like 0.5% carboxymethylcellulose (CMC). It is crucial to first assess the tolerability of the chosen vehicle in a small cohort of animals. For oral administration, nanoparticle-based formulations can also be explored to improve solubility and absorption.[9]
Q4: What is a recommended dose-finding strategy for this compound in vivo?
A4: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose. Start with a low dose, guided by in vitro efficacy data (e.g., 10-fold below the in vitro IC50 translated to an in vivo dose). Gradually escalate the dose in different cohorts of animals while closely monitoring for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur). Concurrently, assess pharmacodynamic markers, such as the acetylation of α-tubulin in peripheral blood mononuclear cells (PBMCs) or tumor tissue, to correlate drug exposure with target engagement. The optimal dose should induce the desired biological effect with minimal toxicity.
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity or Mortality
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | - Double-check all dose calculations and the final concentration of this compound in the formulation. - Ensure the formulation is homogeneous and stable. If it's a suspension, ensure it's well-mixed before each administration. - Run a vehicle-only control group to rule out toxicity from the formulation components. |
| Off-Target Effects | - Perform a comprehensive selectivity profiling of this compound against other HDAC isoforms and relevant off-targets. - If off-target activity is identified, consider whether the observed toxicities align with the known functions of those off-targets. |
| Rapid Metabolism Leading to Toxic Metabolites | - Conduct pharmacokinetic (PK) studies to determine the metabolic profile of this compound. - Characterize the major metabolites and assess their potential toxicity. |
| Species-Specific Toxicity | - If possible, test the compound in a second animal model to determine if the toxicity is species-specific. |
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetic Properties | - Conduct PK studies to measure key parameters like bioavailability, half-life, and tissue distribution. Poor absorption or rapid clearance can lead to insufficient drug exposure at the target site. - Consider alternative routes of administration (e.g., intraperitoneal vs. oral) or formulation strategies to improve exposure. |
| Insufficient Target Engagement | - Measure pharmacodynamic (PD) markers in vivo. For an HDAC6 inhibitor, this would typically be the level of acetylated α-tubulin in a relevant tissue (e.g., tumor, brain, or PBMCs). - If target engagement is low, the dose may need to be increased, or the dosing frequency adjusted. |
| Inappropriate Animal Model | - Ensure that the chosen animal model is relevant to the disease being studied and that HDAC6 plays a key role in the pathology of that model. |
Data Summary
Table 1: Illustrative In Vivo Toxicity Profile of this compound in a 14-Day Rodent Study
(Note: This table presents hypothetical data for illustrative purposes. Researchers must generate specific data for their compound.)
| Dose Group (mg/kg/day) | Body Weight Change (%) | Clinical Observations | Key Hematological Changes | Key Clinical Chemistry Changes |
| Vehicle Control | +5% | Normal | None | None |
| 10 | +4% | Normal | None | None |
| 30 | -2% | Mild lethargy in 2/10 animals | Slight decrease in platelets | None |
| 100 | -10% | Moderate lethargy, ruffled fur in 8/10 animals | Significant thrombocytopenia | Elevated liver enzymes (ALT, AST) |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.
-
Group Allocation: Randomly assign mice to groups of 5 per dose level, including a vehicle control group.
-
Dose Escalation:
-
Start with a dose predicted to be safe based on in vitro data.
-
Administer this compound daily for 14 consecutive days via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Escalate the dose in subsequent cohorts by a factor of 2-3, pending the observation of toxicity.
-
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or produce signs of toxicity that would be considered unacceptable in a clinical setting (e.g., >20% body weight loss).
Protocol 2: In Vivo Target Engagement Study
-
Animal Model and Dosing: Use the same animal model and route of administration as in the efficacy studies. Administer a single dose of this compound at various dose levels.
-
Sample Collection: At different time points post-dose (e.g., 2, 4, 8, 24 hours), collect blood to isolate PBMCs and/or the target tissue (e.g., tumor).
-
Western Blot Analysis:
-
Prepare protein lysates from the collected samples.
-
Perform Western blotting using antibodies specific for acetylated α-tubulin and total α-tubulin.
-
Quantify the band intensities to determine the ratio of acetylated to total α-tubulin.
-
-
Data Analysis: Plot the change in α-tubulin acetylation as a function of dose and time to establish a dose-response and time-course relationship for target engagement.
Visualizations
Caption: Simplified signaling pathway of HDAC6 in the cytoplasm.
Caption: General experimental workflow for in vivo evaluation.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mitacs.ca [mitacs.ca]
- 3. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 4. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Hdac6-IN-5 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hdac6-IN-5, a potent inhibitor of Histone Deacetylase 6 (HDAC6). The information provided is intended for researchers, scientists, and drug development professionals to address common challenges in experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary known activities and potencies of this compound?
A1: this compound is a potent, blood-brain barrier-penetrant inhibitor of HDAC6.[1][2] It also exhibits inhibitory activity against β-amyloid (Aβ) aggregation and Acetylcholinesterase (AChE).[1][2]
Q2: What are the common sources of experimental variability when working with HDAC6 inhibitors like this compound?
A2: Experimental variability with HDAC6 inhibitors can arise from several factors, including:
-
Compound Stability and Solubility: Degradation or precipitation of the inhibitor in stock solutions or assay buffers.
-
Cell-Based Assay Conditions: Differences in cell density, passage number, and metabolic state can alter cellular responses.
-
Assay Kinetics: Many HDAC inhibitors, particularly potent ones, can exhibit slow-binding kinetics, leading to an underestimation of their potency if incubation times are insufficient.[3][4][5]
-
Off-Target Effects: At higher concentrations, inhibitors may interact with other proteins, leading to confounding results.[6] For instance, many hydroxamate-based HDAC inhibitors have been shown to interact with metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[6]
-
Reagent Quality: Variability in the quality and activity of recombinant enzymes, substrates, and antibodies can impact results.
Q3: How can I minimize variability in my cell-based assays?
A3: To minimize variability in cell-based assays, consider the following:
-
Standardize Cell Culture: Use cells within a consistent range of passage numbers and ensure consistent seeding densities.
-
Optimize Inhibitor Concentration and Incubation Time: Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and endpoint.
-
Include Proper Controls: Always include vehicle controls (e.g., DMSO), positive controls (a known HDAC6 inhibitor), and negative controls.
-
Monitor Cell Viability: Assess cell health to ensure that observed effects are not due to general toxicity.
Q4: What are potential off-targets of this compound and how can I control for them?
A4: While specific off-target profiling for this compound is not extensively published, its chemical structure suggests potential interactions with other zinc-dependent enzymes. To control for off-target effects:
-
Use the Lowest Effective Concentration: This minimizes the likelihood of engaging off-targets.
-
Employ a Structurally Unrelated HDAC6 Inhibitor: Comparing results with a different chemical scaffold can help confirm that the observed phenotype is due to HDAC6 inhibition.
-
Utilize Genetic Knockdown/Knockout: siRNA or CRISPR-Cas9-mediated knockdown or knockout of HDAC6 can be used to validate the specificity of the inhibitor's effects.[7]
Troubleshooting Guides
Biochemical Assays
| Issue | Possible Cause | Recommended Solution |
| Lower than expected IC50 value | Insufficient enzyme concentration. | Optimize the enzyme concentration to ensure the assay is in the linear range. |
| Substrate concentration too low. | Use a substrate concentration at or below the Km value. | |
| Slow-binding kinetics of the inhibitor.[4][5] | Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate.[5] | |
| High variability between replicates | Inaccurate pipetting. | Use calibrated pipettes and consider using a multi-channel pipette for reagent addition. |
| Incomplete mixing of reagents. | Ensure thorough mixing after each reagent addition. | |
| Instability of the inhibitor in the assay buffer. | Prepare fresh inhibitor dilutions for each experiment and assess solubility in the assay buffer. | |
| No inhibition observed | Inactive enzyme. | Verify the activity of the recombinant HDAC6 enzyme using a known inhibitor as a positive control. |
| Degraded inhibitor. | Use a fresh stock of this compound. | |
| Incorrect assay conditions (pH, temperature). | Ensure the assay buffer pH and incubation temperature are optimal for HDAC6 activity. |
Cell-Based Assays
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Variation in cell passage number or density. | Maintain a consistent cell culture protocol, including passage number and seeding density.[8] |
| Fluctuation in incubator conditions (CO2, temperature, humidity). | Regularly calibrate and monitor incubator conditions. | |
| Serum variability in culture media. | Use a single lot of fetal bovine serum (FBS) for a series of experiments or screen new lots for consistency. | |
| High background signal | Non-specific antibody binding in western blots or immunofluorescence. | Optimize antibody concentrations and blocking conditions. Include an isotype control for immunofluorescence. |
| Autofluorescence of the compound. | Test the compound for autofluorescence at the excitation and emission wavelengths used in the assay. | |
| Cell toxicity observed | Inhibitor concentration is too high. | Perform a dose-response curve to determine the cytotoxic concentration and work below that level. |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls. |
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Target | IC50 | Reference |
| HDAC6 | 0.025 µM (25 nM) | [1][2] |
| Aβ1-42 self-aggregation | 3.0 µM | [1][2] |
| Acetylcholinesterase (AChE) | 0.72 µM | [1][2] |
Table 2: Comparison of IC50 Values for Selected HDAC6 Inhibitors
| Inhibitor | HDAC6 IC50 (nM) | Reference |
| This compound | 25 | [1][2] |
| Tubastatin A | 15 | [9][10] |
| Ricolinostat (ACY-1215) | 5 | [9] |
| Citarinostat (ACY-241) | 2.6 | [9] |
| SS-208 | 12 | [11] |
Experimental Protocols
General Protocol for a Fluorometric HDAC6 Biochemical Assay
This protocol is a generalized procedure and should be optimized for specific laboratory conditions and reagents.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC6 enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare the fluorogenic HDAC substrate (e.g., a peptide derived from p53 residues 379-382, RHKKAc) at the desired concentration in assay buffer.
-
Prepare a developer solution containing a protease (e.g., trypsin) and a positive control inhibitor (e.g., Trichostatin A) in assay buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2 µL) of the this compound dilutions or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the diluted HDAC6 enzyme solution (e.g., 48 µL) to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes) to allow for inhibitor binding. This pre-incubation is crucial for slow-binding inhibitors.[4][5]
-
Initiate the reaction by adding the HDAC substrate solution (e.g., 50 µL) to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution (e.g., 100 µL) to each well.
-
Incubate at 37°C for 10-20 minutes.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
General Protocol for Western Blot Analysis of α-Tubulin Acetylation
This protocol provides a general workflow for assessing HDAC6 activity in cells by measuring the acetylation of its primary substrate, α-tubulin.
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like Trichostatin A or sodium butyrate) to preserve the acetylation status of proteins during sample preparation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of acetylated α-tubulin to total α-tubulin (or the housekeeping protein) for each sample.
-
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
Caption: General experimental workflow for assessing this compound activity in cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Technical Support Center: Interpreting Unexpected Results with Hdac6-IN-5
Welcome to the technical support center for Hdac6-IN-5. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected increase in α-tubulin acetylation after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to this. First, ensure the inhibitor is soluble in your culture medium and used at an effective concentration. Poor solubility can drastically reduce the available concentration. Second, the cell line you are using may have low basal HDAC6 activity or express compensatory mechanisms. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. Finally, confirm the integrity of your acetylated α-tubulin antibody and Western blot protocol.
Q2: My cells are showing a phenotype (e.g., apoptosis, cell cycle arrest) that is not typically associated with HDAC6 inhibition. How can I interpret this?
A2: This could be due to off-target effects of this compound. While designed to be selective for HDAC6, at higher concentrations it may inhibit other HDAC isoforms.[1][2] For instance, inhibition of class I HDACs is often associated with cell cycle arrest and apoptosis.[3] We recommend performing a selectivity profiling of this compound against other HDAC isoforms. Additionally, some hydroxamic acid-based HDAC inhibitors have been shown to have off-target effects on proteins like metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4] Consider testing the effect of other structurally different HDAC6 inhibitors to see if the phenotype persists.
A3: HDAC6 is primarily a cytoplasmic deacetylase with major non-histone protein substrates like α-tubulin and Hsp90.[5][6] An increase in histone acetylation would suggest that this compound might be inhibiting class I HDACs, which are located in the nucleus and are the primary regulators of histone acetylation. This is a strong indication of a lack of selectivity at the concentration you are using. We advise performing a Western blot for acetylated histones (e.g., Acetyl-Histone H3) and comparing the effect of this compound with a known pan-HDAC inhibitor and a class I-specific HDAC inhibitor.
Q4: The effect of this compound in my in vivo model does not correlate with my in vitro results. What are the possible reasons?
A4: Discrepancies between in vitro and in vivo results are common and can arise from several factors related to pharmacokinetics and pharmacodynamics. This compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the target tissue in your animal model. It is crucial to perform pharmacokinetic studies to determine the inhibitor's concentration in plasma and the target tissue. Additionally, the in vivo microenvironment is significantly more complex, and other signaling pathways may compensate for the inhibition of HDAC6.
Troubleshooting Guides
Problem 1: No or Weak Phenotypic Effect Observed
| Possible Cause | Troubleshooting Step |
| Inhibitor Inactivity | Confirm the identity and purity of your this compound stock. Synthesize or purchase a fresh batch. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the EC50 for α-tubulin hyperacetylation in your cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | Use a positive control compound, such as a well-characterized HDAC6 inhibitor like Tubastatin A, to confirm that your cell line is responsive to HDAC6 inhibition. |
| Low HDAC6 Expression/Activity | Quantify HDAC6 expression levels in your cell line by Western blot or qPCR. Perform an in vitro HDAC6 activity assay using cell lysates. |
Problem 2: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Inhibition of other HDACs | Profile this compound against a panel of recombinant HDAC isoforms to determine its IC50 values and selectivity. |
| Non-HDAC Off-Targets | Use structurally and mechanistically different HDAC6 inhibitors to see if the unexpected phenotype is reproducible. |
| Activation of Compensatory Pathways | Perform RNA sequencing or proteomic analysis to identify upregulated or downregulated pathways in response to this compound treatment. |
| Inhibitor-induced Stress Response | Evaluate markers of cellular stress, such as the heat shock response, to determine if the observed phenotype is a secondary stress response. |
Data Presentation
Table 1: Selectivity Profile of Common HDAC Inhibitors (IC50 in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | HDAC10 | Selectivity for HDAC6 vs Class I (Avg.) |
| Vorinostat (SAHA) | 3-11 | 3-11 | 3-11 | 4.1 | >352 | - | ~1x |
| Tubastatin A | >1000 | >1000 | >1000 | 15 | 855 | - | >66x |
| Ricolinostat (ACY-1215) | >50 | >50 | >50 | 5 | - | - | >10x |
| This compound (Hypothetical) | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Data for this compound should be determined experimentally. |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like Trichostatin A) to preserve acetylation marks.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C. Use an antibody against total α-tubulin as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: In Vitro HDAC6 Activity Assay
-
Prepare Cell Lysate: Prepare a whole-cell lysate from untreated cells as the source of HDAC6 enzyme.
-
Assay Setup: In a 96-well plate, add the cell lysate, a fluorogenic HDAC6 substrate, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Add a developer solution that stops the HDAC6 reaction and generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths. Calculate the IC50 value of this compound.
Mandatory Visualizations
Caption: Simplified signaling pathway of HDAC6 and its inhibition.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Logical flow for designing experiments to validate a novel HDAC6 inhibitor.
References
- 1. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Hdac6-IN-5 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-5, in cancer cells. The information provided is based on studies of selective HDAC6 inhibitors, with a particular focus on the well-characterized inhibitor Ricolinostat (ACY-1215), and is intended to serve as a comprehensive resource for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm.[1][2][3] Its main substrates are non-histone proteins, including α-tubulin and heat shock protein 90 (Hsp90).[4][5][6] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates. The acetylation of α-tubulin affects microtubule stability and dynamics, while the acetylation of Hsp90 disrupts its chaperone function, leading to the degradation of Hsp90 client proteins, many of which are oncoproteins.[5][6][7]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to HDAC6 inhibitors can arise through several mechanisms:
-
Upregulation of alternative survival pathways: Cancer cells can compensate for the inhibition of HDAC6 by activating other pro-survival signaling pathways. A key example is the upregulation of the B-cell receptor (BCR) signaling pathway, including Bruton's tyrosine kinase (BTK).[8]
-
Increased expression of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the inhibitor from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the tumor microenvironment: The tumor microenvironment can contribute to drug resistance. For example, cancer-associated fibroblasts may secrete factors that promote cancer cell survival.
-
Epigenetic modifications: Changes in DNA methylation or other histone modifications can alter the expression of genes involved in drug sensitivity and resistance.[1][9][10]
Q3: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed by observing the acetylation status of known HDAC6 substrates. An increase in the acetylation of α-tubulin (at lysine 40) and Hsp90 are reliable biomarkers of HDAC6 inhibition.[5][11] This can be assessed by Western blotting using antibodies specific for acetylated α-tubulin and acetylated Hsp90.
Q4: What are the potential synergistic drug combinations to overcome resistance to this compound?
Based on the known resistance mechanisms to HDAC6 inhibitors, several combination strategies can be explored:
-
BTK Inhibitors (e.g., Ibrutinib): If resistance is mediated by the upregulation of the BTK pathway, combining this compound with a BTK inhibitor can be highly synergistic.[8]
-
Proteasome Inhibitors (e.g., Bortezomib): HDAC6 is involved in the aggresome pathway for protein degradation. Combining an HDAC6 inhibitor with a proteasome inhibitor can lead to a dual blockade of protein degradation pathways, resulting in the accumulation of misfolded proteins and apoptosis.
-
MAPK Pathway Inhibitors: In melanomas with BRAF mutations, resistance to MAPK inhibitors can be overcome by co-treatment with HDAC inhibitors.[1]
-
Immune Checkpoint Inhibitors: HDAC inhibitors have been shown to regulate the expression of immune checkpoint molecules like PD-L1, suggesting a potential synergy with anti-PD-1/PD-L1 therapies.[1]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| No significant decrease in cell viability after this compound treatment. | 1. Suboptimal drug concentration. 2. Intrinsic or acquired resistance. 3. Incorrect assessment of cell viability. | 1. Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. 2. Assess the expression and activity of potential resistance pathways (e.g., BTK signaling). Consider combination therapy. 3. Use multiple methods to assess cell viability (e.g., MTS assay, trypan blue exclusion, Annexin V/PI staining for apoptosis). |
| No increase in α-tubulin or Hsp90 acetylation observed. | 1. Insufficient drug concentration or incubation time. 2. Low expression of HDAC6 in the cell line. 3. Antibody or Western blot issues. | 1. Perform a time-course and dose-response experiment to optimize treatment conditions for observing substrate acetylation. 2. Verify HDAC6 expression in your cell line by Western blot or qPCR. 3. Ensure the quality of your primary and secondary antibodies and optimize your Western blot protocol. |
| Synergistic effect with a combination therapy is not observed. | 1. Inappropriate drug ratio or scheduling. 2. The chosen combination is not effective against the specific resistance mechanism in your cells. | 1. Perform a combination index (CI) analysis using various drug ratios and schedules (e.g., sequential vs. concurrent treatment). 2. Investigate the underlying resistance mechanism in your resistant cell line to guide the selection of a rational drug combination. |
Quantitative Data
Table 1: IC50 Values of Selective HDAC6 Inhibitors in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the well-characterized selective HDAC6 inhibitor, Ricolinostat (ACY-1215), and other selective inhibitors in different cancer cell lines. This data can serve as a reference for designing your experiments with this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ricolinostat (ACY-1215) | OCI-Ly10 | Diffuse Large B-cell Lymphoma | ~0.02 | [8] |
| Ricolinostat (ACY-1215) Resistant | OCI-Ly10-Res | Diffuse Large B-cell Lymphoma | ~0.2 - 0.4 | [8] |
| Nexturastat A | A375 | Melanoma | ~0.03 | [12] |
| Compound 7t | MV4-11 | Biphenotypic B myelomonocytic leukemia | 0.093 | [13] |
| Compound 7t | Daudi | Burkitt's lymphoma | 0.137 | [13] |
| Compound 5c | MCF-7 | Breast Adenocarcinoma | 13.7 | [3] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blotting for Acetylated α-Tubulin and Hsp90
This protocol is for assessing the target engagement of this compound.
-
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin, anti-acetyl-Hsp90, anti-Hsp90, anti-HDAC6, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: Mechanism of action of this compound in the cytoplasm.
Caption: Overcoming this compound resistance with combination therapy.
Caption: A typical experimental workflow for studying this compound.
References
- 1. Frontiers | Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. DNA-PKcs inhibition impairs HDAC6-mediated HSP90 chaperone function on Aurora A and enhances HDACs inhibitor-induced cell killing by increasing mitotic aberrant spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond [air.uniud.it]
- 10. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Hdac6-IN-5
Technical Support Center: Hdac6-IN-5
Welcome to the technical resource center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions for challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that removes acetyl groups from non-histone proteins.[1] Key substrates include α-tubulin and the chaperone protein Hsp90.[2] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can disrupt critical cellular processes such as protein quality control, cell migration, and signaling pathways, making it a valuable tool for research in oncology and neurodegenerative diseases.[1][3]
Q2: I am not observing the expected phenotype in my cell-based assay. What are the common causes?
A2: Lack of a clear phenotype can stem from several factors:
-
Compound Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation in your culture media can drastically lower the effective concentration.
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its cytoplasmic target, HDAC6.
-
Assay Duration and Timing: The biological effect of HDAC6 inhibition is time-dependent. You may need to optimize the incubation time to observe changes in protein acetylation or downstream signaling.[4]
-
Cell Line Specifics: The importance of HDAC6 activity can vary significantly between different cell lines.[5]
-
Compound Stability: Ensure the compound is stable in your specific media and experimental conditions.
Q3: My in vivo study with this compound resulted in very low plasma exposure after oral dosing. What are the likely reasons?
A3: Poor oral bioavailability is a common challenge for small molecule inhibitors and can be attributed to:
-
Low Aqueous Solubility: The compound must dissolve in gastrointestinal fluids to be absorbed.[6]
-
Poor Permeability: The molecule may not effectively cross the intestinal epithelium.
-
First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.
-
Ineffective Formulation: The vehicle used for dosing may not be optimal for solubilizing the compound in the gastrointestinal tract.[7][8]
Q4: What is a recommended starting solvent for this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to ensure the final concentration of DMSO in your in vitro assays is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Q: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. How can I improve its solubility?
A: This indicates that you are exceeding the kinetic solubility of the compound.
-
Decrease Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Use a Formulation Vehicle: For in vivo studies, a proper formulation is critical. Common strategies for poorly soluble drugs include using co-solvents, surfactants, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[6][7][9] A typical starting formulation for rodent studies might consist of Tween 80, PEG300, and saline.
-
Sonication: Gentle sonication can sometimes help dissolve small amounts of precipitate in freshly prepared solutions for in vitro use, but be cautious as it may not be a long-term solution.
-
Perform a Solubility Assay: Quantitatively determine the solubility in your specific buffers to define the upper concentration limit for your experiments. (See Experimental Protocols).
Issue 2: Poor Cellular Activity or Potency
Q: The IC50 of this compound in my cellular assay is much higher than its biochemical IC50. What's wrong?
A: A significant shift in potency between biochemical and cellular assays often points to permeability issues.
-
Assess Cell Permeability: The compound may not be efficiently entering the cells. A Caco-2 permeability assay can provide a quantitative measure of its ability to cross a cell monolayer, which is a good surrogate for intestinal and general cell permeability.[10][11] (See Experimental Protocols).
-
Check for Efflux: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell. A bi-directional Caco-2 assay can determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux is occurring.[12]
-
Increase Incubation Time: Allow more time for the compound to accumulate within the cells. A time-course experiment can help identify the optimal treatment duration.
Issue 3: Low or Inconsistent In Vivo Exposure
Q: I'm seeing highly variable plasma concentrations in my mouse pharmacokinetic (PK) study. How can I improve this?
A: High variability in PK studies often relates to formulation and administration challenges.[13]
-
Optimize Formulation: The dosing vehicle is critical for consistent absorption. Test several formulations with varying compositions of solvents, co-solvents, and surfactants to find one that provides consistent solubilization.[14]
-
Refine Dosing Technique: Ensure accurate and consistent administration, especially for oral gavage. The volume and technique should be uniform across all animals.[15]
-
Consider an Alternative Route: If oral bioavailability remains poor despite formulation efforts, consider intraperitoneal (IP) administration to bypass first-pass metabolism and absorption barriers, which can help determine if the issue is related to absorption or rapid clearance.
-
Evaluate Compound Stability: Assess the stability of this compound in the formulation vehicle and under physiological conditions (e.g., in simulated gastric and intestinal fluids).
Table 1: Hypothetical Physicochemical and ADME Properties of this compound and an Optimized Analog
| Parameter | This compound (Parent) | This compound-OA (Optimized Analog) | Target Range |
| Biochemical IC50 (HDAC6) | 5 nM | 7 nM | < 100 nM |
| Kinetic Solubility (pH 7.4) | 2 µg/mL | 45 µg/mL | > 60 µg/mL[16] |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | 5.0 x 10⁻⁶ cm/s | > 2.0 x 10⁻⁶ cm/s |
| Caco-2 Efflux Ratio (B→A / A→B) | 4.1 | 1.5 | < 2.0[12] |
| Mouse Oral Bioavailability (%) | < 5% | 40% | > 30% |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a rapid assessment of the solubility of this compound in an aqueous buffer.[17][18]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: Add 5 µL of the 10 mM stock solution to 495 µL of phosphate-buffered saline (PBS, pH 7.4) in a microcentrifuge tube. This creates a 100 µM solution with 1% DMSO.
-
Incubation: Seal the tubes and place them on a shaker or thermomixer at room temperature (or 37°C) for 2 hours to allow the solution to reach equilibrium.[17]
-
Separation of Undissolved Compound: Centrifuge the samples at ~14,000 x g for 15 minutes to pellet any precipitated compound.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a validated LC-MS/MS method against a standard curve prepared in the same PBS/DMSO buffer.
Protocol 2: Caco-2 Permeability Assay
This assay assesses the rate at which this compound crosses a monolayer of differentiated Caco-2 cells, a model of the intestinal epithelium.[11][19]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[12]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your laboratory (e.g., >200 Ω·cm²).[20]
-
Assay Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) for both apical (AP) and basolateral (BL) chambers.
-
Apical to Basolateral (A→B) Permeability:
-
Add fresh transport buffer to the BL (receiver) chamber.
-
Add this compound (e.g., at 10 µM) in transport buffer to the AP (donor) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]
-
At the end of the incubation, take samples from both AP and BL chambers for LC-MS/MS analysis.
-
-
Basolateral to Apical (B→A) Permeability:
-
Perform the same procedure but add the compound to the BL (donor) chamber and sample from the AP (receiver) chamber. This is done to determine the efflux ratio.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[12]
-
The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B).
-
Protocol 3: Mouse Pharmacokinetic (PK) Study (Oral Dosing)
This protocol outlines a basic procedure for assessing the plasma concentration of this compound over time after oral administration in mice.[15][21]
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or CD-1), typically 8-10 weeks old. Acclimatize animals for at least 3 days before the study.[14]
-
Formulation: Prepare a homogenous and stable dosing formulation of this compound. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosing: Fast animals overnight (with access to water). Administer the formulation via oral gavage (PO) at a specific dose (e.g., 10 mg/kg). Record the exact time of dosing for each animal.[22]
-
Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from a cohort of mice at predefined time points (e.g., 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[14][22] Use an appropriate collection method, such as submandibular or saphenous vein bleeding.[15] Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[23]
-
Data Analysis: Plot the mean plasma concentration versus time. Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
Visualizations and Workflows
Caption: Simplified HDAC6 signaling pathway and the inhibitory action of this compound.
References
- 1. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. contractpharma.com [contractpharma.com]
- 9. Formulation Development of Poorly Soluble Drugs | PPT [slideshare.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. enamine.net [enamine.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 22. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac6-IN-5 & Acetyl-Tubulin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hdac6-IN-5 and encountering inconsistent acetyl-tubulin levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect acetyl-tubulin levels?
This compound is a potent and Blood-Brain Barrier (BBB) penetrated inhibitor of Histone Deacetylase 6 (HDAC6), with an in vitro IC50 of 0.025 μM.[1][2] HDAC6 is a cytoplasmic enzyme that primarily removes acetyl groups from non-histone proteins, with α-tubulin being a major substrate.[3][4] Specifically, HDAC6 deacetylates α-tubulin at the lysine-40 residue.[5] By inhibiting HDAC6 activity, this compound is expected to cause an accumulation of acetylated α-tubulin (hyperacetylation) within the cell.[6][7]
Q2: What is the expected time course and effective concentration for observing an increase in acetyl-tubulin with HDAC6 inhibitors?
The optimal time and concentration for observing an increase in acetyl-tubulin can vary depending on the cell type and experimental conditions. However, studies with various HDAC6 inhibitors provide a general timeframe. For instance, with some potent HDAC6 inhibitors, a clear dose-response effect on α-tubulin acetylation can be observed with treatment times as short as 4 hours, with effects seen at nanomolar to low micromolar concentrations.[8][9] For other inhibitors and cell types, a 24-hour incubation period has been shown to be effective.[9] It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions for your specific system.
Q3: Are there any known stability issues with this compound or similar compounds that could lead to inconsistent results?
This compound belongs to the hydroxamic acid class of HDAC inhibitors. While highly potent, some hydroxamic acid-based inhibitors can exhibit poor pharmacokinetic properties and potential instability, which may contribute to variability in experimental outcomes.[1] It is crucial to handle the compound according to the manufacturer's instructions, including proper storage and dissolution. Prepare fresh dilutions of this compound for each experiment to minimize degradation.
Q4: Besides Western Blotting, what other methods can be used to assess acetyl-tubulin levels?
Immunofluorescence microscopy is a powerful complementary technique to visualize the distribution of acetylated microtubules within the cell.[10][11] This method can provide qualitative and semi-quantitative information on the effects of this compound on the microtubule network.
Troubleshooting Guide for Inconsistent Acetyl-Tubulin Levels
This guide addresses common issues that may lead to inconsistent or unexpected acetyl-tubulin levels following treatment with this compound.
Problem 1: No Increase in Acetyl-Tubulin Observed After Treatment
| Possible Cause | Suggestion |
| Inactive Compound | Ensure this compound is properly stored and handled. Prepare fresh stock solutions and dilutions for each experiment. Consider purchasing a new batch of the inhibitor if issues persist. |
| Suboptimal Treatment Conditions | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM). Also, conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for your cell type.[8][9] |
| Low HDAC6 Expression/Activity in Cell Line | Verify the expression of HDAC6 in your cell line via Western blot or qPCR. If HDAC6 levels are very low, the effect of an inhibitor may be minimal. |
| Technical Issues with Western Blot | Refer to the general Western blot troubleshooting section below, focusing on antibody performance and protein transfer. Use a positive control, such as treating cells with a well-characterized pan-HDAC inhibitor like Trichostatin A (TSA), to confirm the experimental setup can detect tubulin hyperacetylation.[12] |
Problem 2: High Variability in Acetyl-Tubulin Levels Between Replicates
| Possible Cause | Suggestion |
| Inconsistent Cell Culture Conditions | Ensure uniform cell seeding density, passage number, and growth conditions across all experimental plates. Variations in cell confluence can affect cellular metabolism and drug response. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure accurate and consistent addition of this compound to each well. |
| Uneven Cell Lysis or Protein Extraction | Ensure complete and consistent cell lysis for all samples. Refer to the detailed cell lysis protocol below. Inconsistent lysis can lead to variability in protein yield and subsequent analysis. |
| Inconsistent Loading on Western Blot | Accurately determine protein concentration for each sample using a reliable method (e.g., BCA assay). Load equal amounts of total protein for each sample. Use a loading control (e.g., total α-tubulin, GAPDH, or β-actin) to normalize the acetyl-tubulin signal. |
Problem 3: High Background or Non-Specific Bands on Western Blot
| Possible Cause | Suggestion |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background. |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider trying a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 (0.05-0.1%) to the wash buffer to reduce non-specific binding. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
Data Presentation
Table 1: Example Dose-Response of a Selective HDAC6 Inhibitor on α-Tubulin Acetylation
| Treatment Concentration | Incubation Time | Fold Increase in Acetyl-Tubulin (Mean ± SEM) |
| Vehicle (DMSO) | 24 h | 1.0 ± 0.1 |
| 1 nM | 24 h | 1.2 ± 0.2 |
| 10 nM | 24 h | 2.5 ± 0.4 |
| 50 nM | 24 h | 5.8 ± 0.7 |
| 100 nM | 24 h | 8.2 ± 1.1 |
| 250 nM | 24 h | 8.5 ± 1.3 |
Note: Data is hypothetical and based on trends observed in the literature for potent HDAC6 inhibitors.[8][9] Researchers should generate their own data.
Table 2: Example Time-Course of a Selective HDAC6 Inhibitor on α-Tubulin Acetylation
| Treatment Time (hours) | Concentration | Fold Increase in Acetyl-Tubulin (Mean ± SEM) |
| 0 | 100 nM | 1.0 ± 0.1 |
| 2 | 100 nM | 2.1 ± 0.3 |
| 4 | 100 nM | 4.5 ± 0.6 |
| 8 | 100 nM | 7.9 ± 0.9 |
| 16 | 100 nM | 8.3 ± 1.0 |
| 24 | 100 nM | 8.1 ± 1.2 |
Note: Data is hypothetical and based on trends observed in the literature.[8][9] The peak effect and subsequent plateau may vary.
Experimental Protocols
Protocol 1: Cell Lysis for Acetyl-Tubulin Detection
-
Culture and treat cells with this compound as determined by optimization experiments.
-
Place the culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely. It is critical to remove all PBS as residual buffer can dilute the lysis buffer.[13]
-
Add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail and a deacetylase inhibitor such as 10 µM Trichostatin A (TSA) or 10 mM sodium butyrate to prevent post-lysis deacetylation.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Aliquot the lysate and store at -80°C for future use.
Protocol 2: Western Blotting for Acetyl-Tubulin
-
Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10%) and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin (Lys40) (e.g., at a 1:1000 to 1:5000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 to 1:20,000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total α-tubulin or a loading control like GAPDH.
Protocol 3: Immunofluorescence for Acetylated Tubulin
-
Cell Culture: Grow cells on sterile glass coverslips in a culture dish.
-
Treatment: Treat the cells with this compound at the desired concentration and for the optimal duration.
-
Fixation: Wash the cells with PBS and then fix with ice-cold methanol at -20°C for 10 minutes or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the cells with a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes at room temperature.[10]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against acetylated α-tubulin (e.g., 1:500 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594, at a 1:1000 dilution in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
Caption: this compound inhibits HDAC6, leading to an accumulation of acetylated α-tubulin.
Caption: A logical workflow for troubleshooting inconsistent acetyl-tubulin results.
Caption: Standard experimental workflow for Western blot analysis of acetyl-tubulin.
References
- 1. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. search.library.ucr.edu [search.library.ucr.edu]
- 8. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Hdac6-IN-5 Target Engagement in Cells: A Comparative Guide
For researchers in oncology, neurodegenerative disease, and immunology, histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins like α-tubulin and the chaperone Hsp90.[1][2] This unique localization and function make selective HDAC6 inhibition a promising strategy with potentially fewer side effects than pan-HDAC inhibitors.
This guide provides a comparative overview of methods to validate the cellular target engagement of Hdac6-IN-5 , a potent and selective HDAC6 inhibitor, also known as Nexturastat A .[3][4] We will compare its performance with other known HDAC inhibitors and provide detailed experimental protocols for key validation assays.
Comparison of HDAC6 Inhibitors
This compound (Nexturastat A) demonstrates high potency and selectivity for HDAC6 in biochemical assays.[4][5] To confirm that this activity translates to a cellular context, it is essential to compare its performance against other well-characterized inhibitors with different selectivity profiles.
| Compound | Target(s) | Type | In Vitro IC50 (HDAC6) | Cellular Target Engagement (NanoBRET IC50) | Key Cellular Readout |
| This compound (Nexturastat A) | HDAC6 | Selective | 5 nM[4][5] | Not Publicly Available | Increased α-tubulin acetylation[4] |
| Ricolinostat (ACY-1215) | HDAC6 | Selective | 5 nM[6] | 0.021 µM[7] | Increased α-tubulin acetylation |
| Tubastatin A | HDAC6 | Selective | 15 nM[6] | 0.091 µM[7] | Increased α-tubulin acetylation |
| Vorinostat (SAHA) | Pan-HDAC | Pan-Inhibitor | ~10 nM | Not Directly Compared in Cited Lit. | Increased histone and α-tubulin acetylation |
Methods for Validating Target Engagement
Validating that a compound binds to its intended target within a cell is a critical step in drug development. This can be achieved through direct or indirect methods.
Direct Measurement of Target Binding
These methods directly assess the physical interaction between the inhibitor and the HDAC6 protein inside the cell.
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures compound binding in live cells.[8] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC6 protein (donor) and a fluorescently labeled tracer that binds to the HDAC6 active site (acceptor).[9] An unlabeled inhibitor like this compound will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[8] A key advantage is the ability to use cells with endogenously tagged HDAC6, which avoids artifacts from protein overexpression.[7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.[10] When a compound like this compound binds to HDAC6, it typically stabilizes the protein, increasing its melting temperature.[10][11] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) HDAC6 is quantified, often by Western blot.[10] This is a label-free method that works with endogenous, unmodified proteins.
Indirect Measurement of Target Activity
These methods measure the downstream consequences of HDAC6 inhibition.
-
Western Blot for α-Tubulin Acetylation: This is the most common indirect method for assessing HDAC6 target engagement.[1] HDAC6's primary cytoplasmic substrate is α-tubulin, which it deacetylates at the Lys40 residue.[12] Inhibition of HDAC6 leads to a measurable increase in acetylated α-tubulin.[4] While a robust indicator of target modulation, it's important to note that other enzymes can influence tubulin acetylation, and the assay has a lower dynamic range than direct binding assays.[9]
Signaling and Experimental Diagrams
To better visualize the concepts discussed, the following diagrams illustrate the relevant pathways and experimental workflows.
Caption: HDAC6 deacetylates α-tubulin and Hsp90 in the cytoplasm.
Caption: Workflow for the NanoBRET Target Engagement Assay.
Caption: Comparison of direct vs. indirect target engagement methods.
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay
This protocol is adapted from Promega's general guidelines and published studies.[7][8]
-
Cell Preparation: Culture cells (e.g., HeLa or HEK293T) stably expressing an N-terminal NanoLuc®-HDAC6 fusion protein at endogenous or near-endogenous levels.
-
Cell Plating: Seed cells in a white, 96-well assay plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in Opti-MEM® I Reduced Serum Medium.
-
Tracer Preparation: Dilute the fluorescent NanoBRET™ tracer to the recommended concentration in Opti-MEM®.
-
Assay:
-
Add the test compounds (this compound, etc.) to the wells.
-
Immediately add the tracer to all wells.
-
Incubate the plate at 37°C and 5% CO2 for 2 hours.
-
-
Reagent Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (618nm) simultaneously.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data to vehicle (0% inhibition) and a positive control (100% inhibition) to generate dose-response curves and determine the IC50 value.
Protocol 2: Western Blot for α-Tubulin Acetylation
This protocol provides a general workflow for detecting changes in the acetylation of HDAC6's primary substrate.
-
Cell Culture and Treatment: Plate cells (e.g., RPMI-8226 or SH-SY5Y) and allow them to adhere. Treat cells with various concentrations of this compound, a pan-HDAC inhibitor (e.g., Vorinostat), and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[13]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (like Trichostatin A and sodium butyrate) to preserve the acetylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 4-15% Tris-glycine polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation:
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Quantification: Quantify the band intensities using image analysis software. Normalize the acetylated-α-tubulin signal to the loading control or total α-tubulin signal to determine the fold-change upon inhibitor treatment.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 (D2E5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 9. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crosstalk between acetylation and the tyrosination/detyrosination cycle of α-tubulin in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
Cross-Validation of HDAC6 Inhibition: A Comparative Guide to Hdac6-IN-5 and Genetic Knockdown
A comprehensive analysis of pharmacological versus genetic approaches to targeting Histone Deacetylase 6, providing researchers with comparative data and detailed experimental protocols for informed decision-making in drug development and cellular research.
This guide provides a detailed comparison of two primary methods for studying the function of Histone Deacetylase 6 (HDAC6): pharmacological inhibition, exemplified by the selective inhibitor Hdac6-IN-5, and genetic knockdown using techniques such as siRNA. While both approaches aim to reduce HDAC6 activity, they operate through distinct mechanisms that can lead to different cellular outcomes. This resource is intended for researchers, scientists, and drug development professionals to objectively evaluate these methods, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Executive Summary
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in a variety of cellular processes, including cell motility, protein quality control, and signal transduction. Its involvement in diseases such as cancer and neurodegenerative disorders has made it a prominent target for therapeutic intervention. This guide cross-validates the effects of the selective HDAC6 inhibitor, this compound, with the consequences of genetic knockdown of the HDAC6 gene.
This compound is a potent and selective inhibitor of HDAC6 with an IC50 of 25 nM. By binding to the catalytic domain of the HDAC6 enzyme, it rapidly and reversibly blocks its deacetylase activity. This allows for temporal control of HDAC6 inhibition and is more analogous to a therapeutic intervention.
Genetic knockdown of HDAC6 , typically achieved through the introduction of small interfering RNA (siRNA) or short hairpin RNA (shRNA), leads to the degradation of HDAC6 mRNA. This results in a slower onset of action but a more profound and sustained reduction in the total HDAC6 protein levels.
This guide will delve into the quantitative comparison of these two methods on key cellular processes, provide detailed experimental protocols to ensure reproducibility, and visualize the complex signaling networks regulated by HDAC6.
Quantitative Comparison of this compound and HDAC6 Knockdown
The following tables summarize the quantitative effects of HDAC6 inhibition by a representative selective inhibitor and genetic knockdown on key cellular processes, as reported in various studies. It is important to note that direct comparative data for this compound is limited in publicly available research. Therefore, data from studies using other well-characterized, selective HDAC6 inhibitors have been included to provide a comprehensive overview.
Table 1: Effects on Cell Viability
| Treatment | Cell Line | Assay | Result | Reference |
| HDAC6 Inhibitor (ACY-1215, 10 µM) | A549 (NSCLC) | MTT Assay | Significant reduction in cell viability | [1] |
| HDAC6 siRNA | A549 (NSCLC) | MTT Assay | Significant reduction in cell viability | [1] |
| HDAC6 siRNA | HeLa | CCK-8 Assay | Significant inhibition of cell proliferation | [2] |
| HDAC6 siRNA | Urothelial Cancer Cells | ATP-based Assay | No significant effect on cell viability | [3] |
Table 2: Effects on Apoptosis
| Treatment | Cell Line | Assay | Result | Reference |
| HDAC6 Inhibitor (CAY10603, 0.1 µM) | HPAECs | Western Blot (Cleaved Caspase-3) | Blocks TNF-α-induced increase in cleaved caspase-3 | [4] |
| HDAC6 siRNA | HPAECs | Western Blot (Cleaved Caspase-3) | Blocks TNF-α-induced increase in cleaved caspase-3 | [4] |
| HDAC6 siRNA | HeLa | Flow Cytometry (Annexin V) | Early apoptotic rate increased to 26.0% ± 0.87% from 10.6% ± 1.19% (untreated) | [2] |
| HDAC6 siRNA | A375.S2 (Melanoma) | Flow Cytometry (Annexin V/PI) | Increased apoptosis | [5] |
Table 3: Effects on Cell Cycle
| Treatment | Cell Line | Assay | Result | Reference |
| HDAC6 Inhibitor (ACY-1215) | A549, LL2, H1299 (NSCLC) | Flow Cytometry (PI) | Dose-dependent increase in G2 arrest | |
| HDAC6 siRNA | Hep-2 (Laryngeal Cancer) | Flow Cytometry (PI) | Cell cycle arrest at G0/G1 phase | [6] |
| HDAC6 siRNA | A375.S2 (Melanoma) | Flow Cytometry (PI) | G2/M phase arrest | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by HDAC6, the following diagrams have been generated using the DOT language.
Caption: Overview of HDAC6-regulated signaling pathways.
Caption: General experimental workflow for comparing HDAC6 inhibitor and siRNA.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
Cell Culture and Treatment
-
Cell Lines: A549 (human non-small cell lung carcinoma), HeLa (human cervical cancer), and Hep-2 (human laryngeal squamous cell carcinoma) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: A stock solution of this compound is prepared in DMSO. For experiments, the stock solution is diluted in culture medium to the desired final concentration. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
HDAC6 siRNA Transfection:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
For each well, dilute 50-100 pmol of HDAC6 siRNA and a non-targeting control siRNA into 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays. The efficiency of knockdown should be verified by Western blot analysis of HDAC6 protein levels.
-
Western Blot Analysis
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC6, acetylated-α-tubulin, cleaved caspase-3, or other proteins of interest overnight at 4°C. A primary antibody against GAPDH or β-actin should be used as a loading control.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or transfect with HDAC6 siRNA as described above.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Following treatment, harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Harvest and wash the cells as described for the apoptosis assay.
-
Fix the cells by resuspending them in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Conclusion
This guide provides a framework for the comparative analysis of pharmacological inhibition and genetic knockdown of HDAC6. The choice between this compound (or other selective inhibitors) and siRNA-mediated knockdown will depend on the specific research question.
-
Pharmacological inhibitors like this compound offer the advantage of temporal control and are more directly translatable to therapeutic applications. They are ideal for studying the acute effects of HDAC6 inhibition.
-
Genetic knockdown provides a more profound and sustained depletion of the HDAC6 protein, which can be advantageous for studying the long-term consequences of HDAC6 loss. However, the potential for off-target effects and compensatory mechanisms should be considered.
By presenting quantitative data, detailed protocols, and clear visual aids, this guide aims to empower researchers to design and execute robust experiments to further elucidate the multifaceted roles of HDAC6 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC6 siRNA inhibits proliferation and induces apoptosis of HeLa cells and its related molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Effects of downregulation of HDAC6 expression on cell cycle, proliferation and migration of laryngeal squamous cell carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HDAC6 Inhibitors: Hdac6-IN-5 and ACY-1215
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Histone Deacetylase 6 (HDAC6) inhibitors, Hdac6-IN-5 and ACY-1215 (Ricolinostat). This analysis is based on available preclinical data, focusing on biochemical potency, selectivity, and pharmacokinetic profiles.
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology, neurodegenerative diseases, and inflammatory conditions. Its primary role in deacetylating non-histone proteins, such as α-tubulin and cortactin, distinguishes it from other HDAC isoforms. Selective inhibition of HDAC6 is a key strategy to modulate cellular processes like protein trafficking, cell migration, and autophagy with potentially fewer side effects than pan-HDAC inhibitors. This guide evaluates the performance of two selective HDAC6 inhibitors, this compound and the clinical-stage compound ACY-1215.
Data Presentation
Biochemical Potency and Selectivity
A direct comparison of the inhibitory activity of this compound and ACY-1215 reveals differences in potency and selectivity across various HDAC isoforms.
| Compound | HDAC6 IC50 | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | HDAC8 IC50 | Other Targets |
| This compound | 25 nM[1] | - | - | - | - | Aβ1-42 self-aggregation (IC50: 3.0 µM), AChE (IC50: 0.72 µM)[1] |
| ACY-1215 | 5 nM[2][3] | 58 nM[2][3] | 48 nM[2][3] | 51 nM[2][3] | 100 nM[2] | Minimal activity against HDAC4, 5, 7, 9, 11, Sirtuin1, and Sirtuin2 (IC50 > 1µM)[2] |
Pharmacokinetic Properties
Pharmacokinetic parameters are crucial for determining the drug-like properties of a compound. The following table summarizes the available data for ACY-1215. Pharmacokinetic data for this compound is not extensively reported in publicly available literature.
| Compound | Administration | Bioavailability | Key Findings |
| ACY-1215 | Oral (mouse) | 54.4% (10 mg/kg), 48.4% (30 mg/kg)[1][4] | Readily absorbed by tumor tissue. Does not accumulate in tumor tissue.[5] |
Experimental Protocols
To ensure a fair comparison, it is essential to consider the methodologies used to generate the presented data.
HDAC Enzymatic Assays
The inhibitory activity of ACY-1215 was determined using a cell-free enzymatic assay. The protocol involves the following key steps:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA, and 20 μM tris(2-carboxyethyl)phosphine.[5]
-
Enzyme and Inhibitor Incubation: Recombinant human HDAC enzymes are pre-incubated with varying concentrations of the inhibitor for 10 minutes.[5]
-
Substrate Addition: A fluorogenic substrate (FTS for HDAC1, 2, 3, and 6; MAZ-1675 for HDAC4, 5, 7, 8, and 9) is added to initiate the reaction. The substrate concentration is equal to the Michaelis constant (Km) for each enzyme.[5]
-
Detection: The release of a fluorescent product is monitored over 30 minutes to determine the rate of reaction and calculate the IC50 values.[2]
A detailed experimental protocol for the determination of this compound IC50 values is not explicitly available in the reviewed literature.
Pharmacokinetic Studies (ACY-1215 in mice)
The oral bioavailability of ACY-1215 was assessed in mice. The general procedure is as follows:
-
Dosing: Mice were administered ACY-1215 orally at doses of 10 mg/kg and 30 mg/kg, and intravenously at 5 mg/kg.[1][4]
-
Sample Collection: Blood samples were collected at various time points after administration.[1]
-
Analysis: Plasma concentrations of ACY-1215 were determined using UPLC-MS/MS.[1][4]
-
Bioavailability Calculation: The oral bioavailability was calculated by comparing the area under the curve (AUC) of the oral and intravenous administration groups.[1][4]
Signaling Pathways and Experimental Workflows
HDAC6 Signaling Pathway
HDAC6 plays a crucial role in various cellular signaling pathways, primarily through its deacetylation of non-histone proteins. Inhibition of HDAC6 can modulate these pathways, leading to therapeutic effects.
Caption: Simplified HDAC6 signaling pathway.
Experimental Workflow for Inhibitor Comparison
A standardized workflow is essential for the head-to-head comparison of HDAC6 inhibitors.
Caption: Workflow for comparing HDAC6 inhibitors.
Conclusion
Based on the currently available data, ACY-1215 demonstrates higher potency for HDAC6 inhibition compared to this compound. Furthermore, ACY-1215 has been more extensively characterized, with a detailed selectivity profile against a broad range of HDAC isoforms and established pharmacokinetic properties. This compound shows interesting multi-target activity, with inhibitory effects on Aβ1-42 self-aggregation and AChE, suggesting its potential in the context of Alzheimer's disease. However, a comprehensive head-to-head comparison is limited by the lack of a complete HDAC selectivity panel and pharmacokinetic data for this compound. Further studies are required to fully elucidate the comparative efficacy and safety profiles of these two HDAC6 inhibitors.
References
- 1. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Assessing the In Vivo Specificity of Novel HDAC6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective histone deacetylase 6 (HDAC6) inhibitors holds significant therapeutic promise for a range of diseases, including cancer and neurodegenerative disorders.[1][2] A critical step in the preclinical evaluation of any new chemical entity targeting HDAC6 is the rigorous assessment of its in vivo specificity. High specificity is crucial for minimizing off-target effects and ensuring that the observed therapeutic window is a true reflection of on-target engagement. This guide provides a framework for assessing the in vivo specificity of a novel HDAC6 inhibitor, here termed Hdac6-IN-X , by comparing it with established HDAC6 inhibitors, Tubastatin A and Ricolinostat (ACY-1215).
Competitor Landscape: Established HDAC6 Inhibitors
A thorough understanding of existing HDAC6 inhibitors is essential for contextualizing the performance of a new compound. Tubastatin A and Ricolinostat are two widely used and well-characterized selective HDAC6 inhibitors.
Tubastatin A is a highly potent and selective HDAC6 inhibitor commonly used in preclinical research. It exhibits excellent selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs.[3] However, its utility as a therapeutic agent is limited by its metabolic instability and poor pharmacokinetic properties.[4]
Ricolinostat (ACY-1215) is a selective HDAC6 inhibitor that has been evaluated in clinical trials. It demonstrates a favorable selectivity profile and has shown anti-tumor activity in various cancer models.[1] Its development for clinical use underscores the therapeutic potential of targeting HDAC6.
Evaluating Hdac6-IN-X: A Roadmap for In Vivo Specificity Assessment
To comprehensively evaluate the in vivo specificity of Hdac6-IN-X, a multi-pronged approach is recommended, encompassing pharmacodynamic biomarker analysis, broad profiling of post-translational modifications, and phenotypic assessments in relevant disease models.
Experimental Protocols
1. Western Blot Analysis of Target Engagement and Off-Target Effects in Tissue Lysates
-
Objective: To determine the effect of Hdac6-IN-X on the acetylation status of the primary HDAC6 substrate, α-tubulin, as well as markers of class I HDAC inhibition (acetylated histones).
-
Methodology:
-
Administer Hdac6-IN-X, a vehicle control, and a pan-HDAC inhibitor (e.g., Vorinostat) to cohorts of mice at a therapeutically relevant dose.
-
Collect tissues of interest (e.g., tumor, brain, spleen) at various time points post-administration.
-
Prepare tissue lysates and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against acetylated-α-tubulin, acetylated-histone H3, total α-tubulin, and total histone H3.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities and normalize acetylated protein levels to total protein levels.
-
2. Immunoprecipitation-Western Blot for Hsp90 Acetylation
-
Objective: To assess the impact of Hdac6-IN-X on the acetylation of another key cytoplasmic substrate of HDAC6, Hsp90.
-
Methodology:
-
Collect and lyse tissues as described above.
-
Incubate lysates with an anti-Hsp90 antibody to immunoprecipitate the protein.
-
Collect the immunoprecipitates using protein A/G-agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the bound proteins and perform western blotting with an anti-acetylated-lysine antibody.
-
3. Proteomics-Based Profiling of the Acetylome
-
Objective: To obtain an unbiased, global view of changes in protein acetylation following treatment with Hdac6-IN-X.
-
Methodology:
-
Treat cells or animals with Hdac6-IN-X or vehicle.
-
Isolate proteins from tissues or cells of interest.
-
Digest proteins into peptides.
-
Enrich for acetylated peptides using antibodies that recognize acetyl-lysine motifs.
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify changes in the acetylation of thousands of sites across the proteome.
-
Data Presentation for Comparative Analysis
The following tables provide a template for summarizing the quantitative data obtained from the described experiments, allowing for a direct comparison of Hdac6-IN-X with established inhibitors.
Table 1: In Vitro HDAC Isoform Selectivity
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | HDAC10 IC50 (nM) |
| Hdac6-IN-X | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Tubastatin A | >1000 | >1000 | >1000 | 5 | >1000 | 180 |
| Ricolinostat | 179 | 254 | 240 | 5 | 1000 | 118 |
Table 2: In Vivo Pharmacodynamic Biomarker Modulation
| Compound | Dose (mg/kg) | Tissue | Fold Increase in Ac-α-tubulin | Fold Increase in Ac-Histone H3 | Fold Increase in Ac-Hsp90 |
| Hdac6-IN-X | [Insert Data] | Tumor | [Insert Data] | [Insert Data] | [Insert Data] |
| Tubastatin A | 25 | Spleen | ~10 | <1.5 | ~5 |
| Ricolinostat | 50 | Tumor | Significant | Minimal | Significant |
Visualizing Pathways and Processes
HDAC6 Signaling Pathway
Caption: HDAC6 deacetylates cytoplasmic proteins like α-tubulin and Hsp90.
Experimental Workflow for In Vivo Specificity
Caption: Workflow for assessing in vivo specificity of Hdac6-IN-X.
On-Target vs. Off-Target Effects
Caption: Balancing on-target efficacy with potential off-target effects.
Conclusion
A comprehensive assessment of in vivo specificity is paramount in the development of novel HDAC6 inhibitors. By employing a combination of targeted and global profiling techniques and benchmarking against well-characterized inhibitors like Tubastatin A and Ricolinostat, researchers can build a robust data package to support the advancement of new chemical entities. This systematic approach will not only elucidate the mechanism of action of novel compounds like Hdac6-IN-X but also provide critical insights into their potential therapeutic index and safety profile.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]
- 4. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Hdac6-IN-5
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Hdac6-IN-5 (CAS Number: 1259296-46-2). Adherence to these procedures is essential to ensure personal safety and proper disposal of hazardous materials.
Chemical Identifier: this compound is also referred to as Histone Deacetylase 6 Inhibitor.[1] The provided safety information is based on a solution of the inhibitor in acetonitrile.[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. Dispose of contaminated gloves immediately. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Respiratory | Respirator mask (P2/N95) or use of a fume hood | Recommended, especially when handling the powder form or creating aerosols.[3] A fume hood is the preferred engineering control. |
| Body | Laboratory coat | Should be buttoned and have long sleeves to protect skin and clothing. |
Hazard Identification and First Aid
This compound, particularly in an acetonitrile solution, presents multiple hazards.[2]
| Hazard | Description | First Aid Measures |
| Flammability | Highly flammable liquid and vapor.[2] | Keep away from heat, sparks, and open flames. Use a fire extinguisher with water spray, dry chemical, foam, or carbon dioxide.[4] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | If Swallowed: Rinse mouth and call a physician. Do NOT induce vomiting.[4][5] If on Skin: Remove contaminated clothing and rinse skin thoroughly with water.[4] If Inhaled: Move to fresh air. If breathing is difficult, provide respiratory support.[4] |
| Eye Irritation | Causes serious eye irritation.[2] | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[4] |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[4]
-
Avoid contact with skin and eyes by wearing the appropriate PPE.[4]
-
Use luer-lock fittings to prevent spills during transfer.[6]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[4]
-
Keep away from direct sunlight and sources of ignition.[4]
-
Recommended storage for the compound in solvent is at -80°C.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure.
-
Waste Categorization: this compound waste should be treated as hazardous chemical waste.
-
Containment: All contaminated materials, including gloves, vials, and cleaning supplies, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Disposal Route: Dispose of the waste through an approved waste disposal plant, following all federal, state, and local regulations.[4][5]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: Wear full PPE, including a respirator if necessary. Cover the spill with an absorbent material.
-
Cleaning: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate decontaminating solution.
-
Reporting: Report the spill to the appropriate safety officer.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
